Ferric ammonia citrate

Description

Nature as a Complex Coordination Compound

The synthesis of ammonium (B1175870) ferric citrate (B86180) involves the reaction of ferric hydroxide (B78521) with an aqueous solution of citric acid and ammonia (B1221849). chemicalbook.com An alternative method is the neutralization of citric acid with ammonium hydroxide, followed by the addition of a ferric salt solution, such as ferric chloride or ferric sulfate (B86663), under controlled pH and temperature. atamanchemicals.com The resulting solution is then concentrated and can be spray-dried or crystallized to obtain the final product. atamanchemicals.com

Structural Variability and Isomers (e.g., brown and green forms)

Ammonium ferric citrate exists in two primary forms, distinguished by their color: brown and green. chemicalbook.comprojectblue.sg These forms are not true isomers in the classical sense but are complex salts with undefined and variable structures. chemicalbook.combioiron.org The differences between them arise from the stoichiometry of the reactants and the conditions during their preparation, particularly the pH of the solution from which they are precipitated. chemicalbook.combioiron.org

The brown form is typically produced from an alkaline solution and has a higher iron and ammonia content. bioiron.orgphotrio.com It is described as reddish-brown or garnet-red scales or a brownish-yellow powder. chemicalbook.combioiron.org The iron content in the brown form ranges from approximately 16.5% to 18.5%, with an ammonia content of about 9% and citric acid content around 65%. chemicalbook.comprojectblue.sg

The green form , on the other hand, is precipitated from an acidic solution and contains less iron and ammonia but more citric acid. bioiron.orgphotrio.com It appears as thin, transparent green scales, granules, or crystals. chemicalbook.combioiron.org Its composition is approximately 14.5% to 16% iron, about 7.5% ammonia, and 75% citric acid. chemicalbook.comprojectblue.sg Research has indicated that the green form exhibits greater reactivity to ultraviolet light compared to the brown form. projectblue.sg

Recent studies have shed light on the complex structures within these forms. The major component in both brown and green commercial ammonium ferric citrate has been identified as a trinuclear ferric citrate complex, [Fe₃(cit)₄H]⁶⁻. bioiron.org However, the green form is a mixture containing this trinuclear complex and a dinuclear species, [Fe₂(Hcit)₃]³⁻, in roughly a 1:1 ratio. bioiron.org

Table 1: Comparison of Brown and Green Forms of Ammonium Ferric Citrate

| Feature | Brown Form | Green Form |

|---|---|---|

| Color | Reddish-brown or garnet red chemicalbook.combioiron.org | Thin, transparent green chemicalbook.combioiron.org |

| Iron Content | 16.5% - 18.5% chemicalbook.comprojectblue.sg | 14.5% - 16.0% chemicalbook.comprojectblue.sg |

| Ammonia Content | ~9% chemicalbook.comprojectblue.sg | ~7.5% chemicalbook.comprojectblue.sg |

| Citric Acid Content | ~65% chemicalbook.comprojectblue.sg | ~75% chemicalbook.comprojectblue.sg |

| Preparation pH | Alkaline bioiron.org | Acidic bioiron.org |

| Reactivity to UV | Less reactive projectblue.sg | More reactive projectblue.sg |

Significance in Chemical and Biochemical Disciplines

The unique properties of ammonium ferric citrate have led to its widespread use in various scientific disciplines.

In chemistry , it is notably used in the cyanotype photographic process, also known as blueprinting. patsnap.comacs.org This historical process relies on the light-sensitive nature of ferric ammonium citrate. When exposed to UV light, the ferric (Fe³⁺) ions are reduced to ferrous (Fe²⁺) ions. patsnap.comacs.org Subsequent treatment with potassium ferricyanide (B76249) results in the formation of the insoluble pigment Prussian blue, creating the characteristic blue-toned image. acs.orgceramic-glazes.com The green form is often preferred for this application due to its higher light sensitivity. ceramic-glazes.commikeware.co.uk Additionally, it can act as a reducing agent for salts of less active metals like gold and silver. ceramic-glazes.com

In the realm of biochemistry and life sciences , ammonium ferric citrate serves as a soluble iron source in numerous biological studies. bioiron.orgmoleculardepot.com It is used to investigate iron metabolism, iron overload, and their effects on cells and organisms. researchgate.netchemchart.com For instance, it has been used to induce intracellular iron overload to study ferroptosis, a form of programmed cell death dependent on iron. medchemexpress.com In microbiology, it is a component of Kligler's Iron Agar (B569324) (KIA) medium, used to identify certain bacteria based on their ability to produce hydrogen sulfide (B99878). wikipedia.org Furthermore, its ability to be actively transported into cells makes it a valuable tool for enhancing protein production in certain cellular systems. medchemexpress.com

The compound also finds application in environmental science as a coagulant in water and wastewater treatment. stanfordchem.com The ferric ions bind with suspended particles, facilitating their removal and contributing to water purification. stanfordchem.com

Structure

2D Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

... Iron loading by 24-hour incubation with 0.36 mmol/L ferric ammonium citrate resulted in a decrease in the activity of nicotinamide adenine dinucleotide (NADH)-cytochrome c oxidoreductase (complex I+III) to 35.3%+/-11.2% of the value in untreated controls; of succinate-cytochrome c oxidoreductase (complex II+III) to 57.4%+/-3.1%; and of succinate dehydrogenase to 63.5%+/-12.6% (p < 0.001 in all cases). The decrease in activity of other mitochondrial enzymes, including NADH-ferricyanide reductase, succinate ubiquinone oxidoreductase (complex II), cytochrome c oxidase (complex IV), and ubiquinol cytochrome c oxidoreductase (complex III), was less impressive and ranged from 71.5%+/-15.8% to 91.5%+/-14.6% of controls. That the observed loss of respiratory enzyme activity was a specific effect of iron toxicity was clearly demonstrated by the complete restoration of enzyme activities by in vitro iron chelation therapy. Sequential treatment with iron and doxorubicin caused a loss of complex I+III and complex II+III activity that was greater than that seen with either agent alone but was only partially correctable by DF treatment. Alterations in cellular adenosine triphosphate measurements paralleled very closely the changes observed in respiratory complex activity. |

|---|---|

CAS No. |

7050-19-3 |

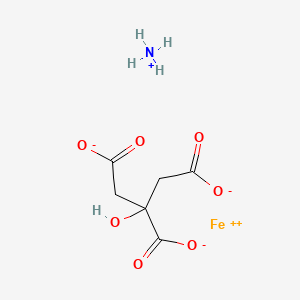

Molecular Formula |

C6H11FeNO7 |

Molecular Weight |

265.00 g/mol |

IUPAC Name |

azane;2-hydroxypropane-1,2,3-tricarboxylic acid;iron |

InChI |

InChI=1S/C6H8O7.Fe.H3N/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H3 |

InChI Key |

PLKYGPRDCKGEJH-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.N.[Fe] |

density |

1.8 at 68 °F (USCG, 1999) - Denser than water; will sink Specific gravity: 1.8 at 20 °C/4 °C (solid) |

Other CAS No. |

7050-19-3 |

physical_description |

Ferric ammonium citrate is a yellowish brown to red solid with a faint odor of ammonia. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in medicine, in making blueprints, and as a feed additive. Exists in two forms; Brown hydrated form is garnet-red or brownish-yellow solid; Green hydrated form is green deliquescent solid; Soluble in water; [Merck Index] Brown crystalline solid; [MSDSonline] |

Related CAS |

1185-57-5 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Preparation

Conventional Preparation Routes

Conventional methods for synthesizing ferric ammonium (B1175870) citrate (B86180) have been well-established for decades and are primarily based on fundamental acid-base and redox chemistry.

The most common and straightforward method for preparing ferric ammonium citrate is through a multi-step acid-base neutralization process. cornell.educhemicalbook.com The synthesis begins with the preparation of ferric hydroxide (B78521), a key intermediate. This is typically achieved by precipitating a ferric salt, such as ferric chloride or ferric sulfate (B86663), with a base like sodium hydroxide. Alternatively, a ferrous salt (e.g., ferrous sulfate) can be oxidized to the ferric state before precipitation. patsnap.comassignmentpoint.comphotrio.com

Once the ferric hydroxide precipitate is formed and washed to remove impurities, it is reacted with an aqueous solution of citric acid. chemicalbook.comyoutube.com In this step, the basic ferric hydroxide reacts with the acidic citric acid. The final step involves the addition of ammonium hydroxide to this solution to neutralize the excess citric acid and introduce the ammonium counter-ion, forming the complex salt. cornell.eduyoutube.com The resulting solution is then typically evaporated to a syrup-like consistency and dried to yield the solid product, which can be in the form of scales, granules, or a powder. cornell.educhemicalbook.com

A typical reaction sequence can be summarized as:

Precipitation: FeCl₃ + 3NaOH → Fe(OH)₃↓ + 3NaCl

Complexation & Neutralization: Fe(OH)₃ + C₆H₈O₇ + NH₄OH → Ferric Ammonium Citrate + H₂O

An alternative conventional route involves redox chemistry, often starting with elemental iron or a ferrous salt. google.comgoogle.com This method avoids the separate preparation and isolation of ferric hydroxide, which can be a difficult and inefficient process due to its colloidal nature. google.com

In a common variation, fine iron powder is directly reacted with a heated solution of citric acid. google.comgoogle.compatsnap.com This reaction forms ferrous citrate, with the iron being oxidized from its elemental state (Fe⁰) to the ferrous state (Fe²⁺).

Reaction: Fe + C₆H₈O₇ → Fe(C₆H₆O₇) + H₂

Following the formation of ferrous citrate, a controlled oxidation step is required to convert the iron to the ferric state (Fe³⁺). Hydrogen peroxide is frequently used as the oxidizing agent for this purpose due to its efficacy and because its byproduct (water) does not introduce impurities. google.comgoogle.comconsensus.app

Oxidation: 2Fe(C₆H₆O₇) + H₂O₂ + 2C₆H₈O₇ → 2Fe(C₆H₅O₇)(C₆H₈O₇) + 2H₂O

After the oxidation is complete, the solution is neutralized with ammonia (B1221849) to a pH of 7 or higher, forming the final ferric ammonium citrate complex. google.compatsnap.com The product is then obtained by filtering, concentrating the filtrate, and drying. google.com Research has identified optimal conditions for this process, such as a specific molar ratio of citric acid to iron powder and defined reaction temperatures and times to maximize yield and product quality. consensus.app An electrochemical variant of this method has also been described, where iron plates are used as electrodes in a solution of citric acid and ammonia to drive the synthesis. holowiki.org

Table 1: Example of Redox-Based Synthesis Parameters This table outlines typical parameters from patented production methods.

| Parameter | Embodiment 1 google.compatsnap.com | Embodiment 2 patsnap.com | Embodiment 3 google.compatsnap.com |

| Water | 500 mL | 500 mL | 500 mL |

| Citric Acid | 280 g | 260 g | 300 g |

| Iron Powder | 50 g | 40 g | 60 g |

| Initial Temp. | 60°C ± 5°C | 60°C ± 5°C | 60°C ± 5°C |

| Reaction Temp. | 80°C ± 5°C | 80°C ± 5°C | 80°C ± 5°C |

| Reaction Time | 4 hours | 3 hours | 6 hours |

| Oxidizing Agent | Hydrogen Peroxide (28%) | Hydrogen Peroxide (28%) | Hydrogen Peroxide (28%) |

| Neutralization pH | >7 | >7 | 9 |

The stoichiometry of the initial reactants—specifically the relative amounts of iron, citric acid, and ammonia—is a critical factor that determines the composition and physical properties of the final ferric ammonium citrate product. cornell.edusciencemadness.org Two principal forms of the compound exist, commonly referred to as "brown" and "green" ferric ammonium citrate.

Brown Ferric Ammonium Citrate: This form is produced when a lower relative amount of citric acid is used. It is characterized by a higher iron content, typically ranging from 16.5% to 18.5%, and an ammonia content of approximately 9%. The citric acid content is around 65%. It appears as reddish-brown or garnet-red scales or as a brownish-yellow powder. cornell.educhemicalbook.com

Green Ferric Ammonium Citrate: This form results from using a higher proportion of citric acid in the synthesis. It has a lower iron content, generally between 14.5% and 16.0%, and an ammonia content of about 7.5%. The citric acid content is higher, at approximately 75%. cornell.educhemicalbook.com It manifests as transparent green scales, granules, or crystals. cornell.edu

The ability to control the stoichiometry allows for the production of different grades of ferric ammonium citrate tailored to specific applications.

Table 2: Compositional Differences based on Stoichiometry This table compares the typical compositions of the two main forms of ferric ammonium citrate.

| Component | Brown Ferric Ammonium Citrate cornell.educhemicalbook.comholowiki.org | Green Ferric Ammonium Citrate cornell.educhemicalbook.comholowiki.org |

| Iron (Fe) Content | 16.5% – 18.5% | 14.5% – 16.0% |

| Ammonia (NH₃) Content | ~9.0% | ~7.5% |

| Citric Acid Content | ~65% | ~75% |

| Appearance | Reddish-brown/garnet-red scales or powder | Transparent green scales, granules, or powder |

Advanced Synthetic Techniques

To achieve higher purity and better control over the final product's physical properties, advanced synthetic techniques have been developed. These methods often integrate physical processes with chemical reactions to influence crystal formation and particle characteristics.

An innovative approach to synthesizing high-purity ferric ammonium citrate involves using dialysis to control the reaction rate. google.com In this method, a key reactant, ferric hydroxide, is placed inside a dialysis bag made from a semi-permeable membrane like collodion. This bag is then immersed in the reactor containing the aqueous solution of citric acid and ammonia. google.com

The semi-permeable membrane controls the rate at which ferric ions are released from the ferric hydroxide into the surrounding solution. This controlled release, in turn, governs the rate of formation of ferric ammonium citrate crystal nuclei and their subsequent growth. By slowing down and regulating the availability of iron ions, this technique aims to prevent rapid, uncontrolled precipitation, leading to a more uniform and high-purity crystalline product. google.com This method represents a significant refinement of the conventional acid-base neutralization route by introducing a physical barrier to moderate the reaction kinetics.

Ultrasonic dispersion is another advanced technique that can be integrated into the synthesis of ferric ammonium citrate to improve the reaction's efficiency and the product's quality. google.com This method employs high-frequency sound waves (ultrasound) to agitate the reaction mixture. The energy from the ultrasound creates intense cavitation—the formation and collapse of microscopic bubbles—which generates localized high-pressure and high-temperature zones and powerful shear forces. nist.gov

When applied to the synthesis of ferric ammonium citrate, the entire reactor can be placed within an ultrasonic disperser. google.com This process ensures that reactants, particularly insoluble intermediates like ferric hydroxide, are broken down into smaller particles and distributed homogeneously throughout the solution. This increased surface area and intimate mixing accelerate the reaction rate. The combination of dialysis for controlled ion release and ultrasonic dispersion for homogenization has been proposed as an efficient, energy-saving, and environmentally friendly process for producing high-purity ferric ammonium citrate. google.com

Table 3: Parameters for Advanced Synthesis Example This table shows example parameters for a synthesis combining dialysis and ultrasonication. google.com

| Parameter | Example 1 | Example 2 |

| Ferric Hydroxide | 10.7 g (in dialysis bag) | 10.7 g (in dialysis bag) |

| Citric Acid Monohydrate | 29.4 g | 27.3 g |

| Ammonia | 0.6 g | 0.2 g |

| Ultrasonic Power | 50 W | 200 W |

| Reaction Time | 5 minutes | 30 minutes |

| Post-Processing | Reduced pressure distillation and drying | Reduced pressure distillation and drying |

Reduced Pressure Distillation for Purity Enhancement

Reduced pressure distillation, also known as vacuum distillation, is a critical step in the purification process of ammonium iron(III) citrate, particularly after initial synthesis. This technique is employed to concentrate the reaction solution containing the iron-citrate complex by removing the solvent (typically water) at a temperature lower than its normal boiling point. This prevents thermal degradation of the heat-sensitive citrate complex.

In a typical synthesis, after the reaction of iron precursors with citric acid and subsequent neutralization with ammonia, the resulting solution contains the desired ammonium iron(III) citrate complex along with water and potentially unreacted starting materials or byproducts. scienceforecastoa.comgoogle.com Concentrating this solution under vacuum is a crucial step to induce precipitation or to prepare a concentrated slurry for drying. scienceforecastoa.comgoogle.com For instance, after reacting iron(III) nitrate (B79036) nonahydrate and citric acid monohydrate, the solution can be concentrated under vacuum before adding ethanol (B145695) to precipitate the ferric citrate complex. scienceforecastoa.com This step effectively removes excess water, which can then be followed by further purification steps like recrystallization to achieve a high-purity solid product. scienceforecastoa.com The process of concentrating the filtrate into a paste-like consistency before final drying is also a documented method. google.compatsnap.com

The primary advantage of this method is the preservation of the compound's complex structure, which might otherwise be compromised at higher temperatures.

Chelate Precursor Methods (e.g., Pechini Method)

The Pechini method is a versatile chelate precursor technique used for synthesizing finely dispersed, multicomponent oxide materials, and it is applicable to the formation of iron-citrate complexes. wikipedia.orgunit.no This process relies on the ability of certain alpha-hydroxycarboxylic acids, like citric acid, to form stable chelate complexes with metal cations in an aqueous solution. wikipedia.org

The general steps of the Pechini process are as follows:

Chelation : An aqueous solution of metal salts (e.g., iron nitrate) is mixed with citric acid. The citric acid molecules form stable, ring-shaped complexes around the iron cations. wikipedia.orgunit.no

Polymerization : A polyhydroxy alcohol, such as ethylene (B1197577) glycol, is added to the solution, which is then heated to between 150–250 °C. This causes a polymerization reaction (esterification) between the citrate chelates and the alcohol, resulting in a large, cross-linked network. wikipedia.org

Resin Formation : As excess water is evaporated, a solid, transparent polymeric resin is formed. This resin contains the metal cations intimately mixed on an atomic scale, preventing their segregation. wikipedia.orgunit.no

Calcination : The resin is subsequently heated to higher temperatures (500–900 °C) to decompose the organic components, yielding a fine, homogeneous oxide powder. wikipedia.org

This method provides excellent control over stoichiometry and results in extremely small particle sizes, typically in the range of 20 to 50 nanometers. wikipedia.org While often used to produce mixed metal oxides, the initial chelated polymeric resin is a key precursor state for iron-citrate complexes. wikipedia.orgresearchgate.net

Table 1: Key Parameters of the Pechini Method

| Parameter | Description | Typical Range | Reference |

| Chelating Agent | Alpha-hydroxycarboxylic acid that forms complexes with metal cations. | Citric Acid | wikipedia.org |

| Polymerizing Agent | Polyhydroxy alcohol that cross-links the chelates. | Ethylene Glycol | wikipedia.org |

| Polymerization Temp. | Temperature range for the esterification and resin formation. | 150–250 °C | wikipedia.org |

| Calcination Temp. | Temperature range for decomposing the organic resin to form the final oxide. | 500–900 °C | wikipedia.org |

| Final Particle Size | Typical size of the resulting oxide particles. | 20–50 nm | wikipedia.org |

Hydrothermal Synthesis of Iron-Citrate Complexes

Hydrothermal synthesis is a method that utilizes high-temperature, high-pressure aqueous solutions to prepare crystalline materials. This technique is particularly effective for synthesizing iron-citrate complexes due to the controlled reaction environment it provides. nih.gov

In this process, reactants are sealed in an autoclave with a solvent (usually water) and heated above water's boiling point. The increased pressure and temperature facilitate the dissolution of reactants and the crystallization of the desired product. For example, a neutral carboxylated ferrous citrate polymer can be synthesized by reacting ferrous chloride with citric acid in a basic solution under hydrothermal conditions. nih.gov In this environment, the ionized citric acid forms irregular bonds with iron(II), which becomes octahedrally complexed by oxygen atoms. nih.gov Another approach involves a rapid and straightforward method of synthesizing a crystalline iron(II) citrate complex (FeC₆H₆O₇·H₂O) from iron filings and citric acid. nih.gov

The key advantage of hydrothermal synthesis is its ability to produce highly crystalline products with well-defined structures directly from the reaction solution. acs.org The properties of the resulting nanoparticles, such as size and magnetic behavior, can be tuned by varying the reaction conditions. acs.org

Table 2: Example of Hydrothermal Synthesis Conditions

| Precursors | Solvent | Environment | Product | Reference |

| Iron Filings, Citric Acid | Water | Reducing | Crystalline Iron(II) Citrate (FeC₆H₆O₇·H₂O) | nih.gov |

| Ferrous Chloride, Citric Acid | Basic Solution | - | Carboxylated Ferrous Citrate Polymer | nih.gov |

| Iron(II) Chloride Tetrahydrate | Basic Solution | Elevated Temp. & Pressure | Tunable Iron Oxide (Fe₃O₄) Nanoparticles | acs.org |

Sonochemical Co-precipitation in Nanoparticle Synthesis

Sonochemistry utilizes the physical and chemical effects of high-intensity ultrasound to drive chemical reactions. mdpi.comnih.gov When applied to the co-precipitation method, it offers a powerful route for synthesizing amorphous or crystalline iron-based nanoparticles, including iron-citrate complexes. mdpi.comijmmm.org

The underlying mechanism is acoustic cavitation: the formation, growth, and implosive collapse of microscopic bubbles in the liquid. nih.gov This collapse generates localized "hot spots" with extremely high temperatures (up to 5000 K) and pressures, as well as rapid cooling rates. nih.gov These extreme conditions promote the nucleation and growth of nanoparticles. mdpi.comnih.gov

In a typical sonochemical co-precipitation synthesis of iron oxide nanoparticles, a solution containing iron salts (e.g., ferrous sulfate and ferric chloride) is subjected to ultrasonic irradiation while a precipitating agent (like ammonia or sodium hydroxide) is added. mdpi.comnih.govijmmm.org Citrate is often used in this process, where it can act as a chelating agent or a surface capping agent, coordinating with the iron atoms on the nanoparticle surface to control growth and prevent agglomeration. mdpi.com This method is valued for its simplicity, speed, and ability to produce small, uniform nanoparticles. ijmmm.orgmdpi.com For instance, an ultrasonic-assisted co-precipitation approach can yield superparamagnetic magnetite nanoparticles with a crystallite size of 16 nm. mdpi.com

Table 3: Comparison of Iron Nanoparticle Synthesis via Sonochemical Methods

| Iron Source(s) | Precipitating/Reducing Agent | Key Findings | Reference |

| Ferrous Sulfate, Ferric Chloride | - | Synthesis of amorphous iron oxide nanoparticles (9–70 nm) in one hour. | mdpi.com |

| FeCl₃∙6H₂O, FeSO₄∙7H₂O | NH₄OH | Sonochemical treatment yielded smaller, more homogeneous magnetite crystals compared to mechanical stirring. | ijmmm.org |

| Iron Sulfate (FeSO₄) | Sodium Hydroxide (NaOH) | Fast, single-step green synthesis of magnetite nanoparticles (20-58 nm) with good heating properties. | nih.gov |

Structural Elucidation and Spectroscopic Characterization of Complexes

Spectroscopic Analysis of Iron-Citrate Complexes

Spectroscopic techniques are invaluable for probing the electronic and structural properties of ammonium (B1175870) iron(III) citrate (B86180) complexes in both solid and solution states.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), spectroscopy is a powerful tool for characterizing paramagnetic species like high-spin iron(III). For a mononuclear, water-soluble iron-citrate complex, (NH₄)₅[Fe(C₆H₄O₇)₂]·2H₂O, the EPR spectrum in aqueous solution exhibits a prominent signal at g ≈ 4.3. sci-hub.ru This signal is characteristic of a high-spin rhombic Fe³⁺ species, providing insight into the electronic environment of the iron center. sci-hub.ru

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is instrumental in studying the speciation of iron(III)-citrate complexes in aqueous solutions as a function of pH. researchgate.net The UV-Vis spectra of these solutions often show isosbestic points, which indicate the presence of multiple, spectrally distinct species in equilibrium. For instance, at a low citrate concentration and varying pH, an isosbestic point around 266 nm suggests an equilibrium between "free" aqueous Fe³⁺ and a 1:1 Fe(III)-citrate complex. researchgate.net As the pH and citrate concentration increase, additional isosbestic points can emerge, for example, around 313 nm and 395 nm, signifying the formation of other complex species. researchgate.net These observations highlight the dynamic nature of iron-citrate coordination in solution.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy provides information about the functional groups involved in the coordination of citrate to the iron center. The FTIR spectrum of ammonium iron(III) citrate shows characteristic absorption bands corresponding to the carboxylate and hydroxyl groups of the citrate ligand. The shifts in the positions and intensities of these bands upon complexation, particularly the asymmetric and symmetric stretching vibrations of the carboxylate groups, can confirm the coordination of these groups to the iron ion.

Advanced Structural Determination Techniques

While spectroscopy provides valuable electronic and functional group information, more advanced techniques are required to determine the precise three-dimensional arrangement of atoms within the iron-citrate complexes.

X-ray Crystallography of Mononuclear and Polynuclear Species

X-ray crystallography has been pivotal in definitively identifying the structures of several ammonium iron(III) citrate complexes in the solid state. These studies have revealed a rich diversity of structures, including both mononuclear and polynuclear species.

A notable example of a mononuclear complex is (NH₄)₅[Fe(C₆H₄O₇)₂]·2H₂O . sci-hub.ruacs.org In this centrosymmetric structure, the iron(III) ion is octahedrally coordinated by two citrate ligands. sci-hub.ru

Polynuclear complexes have also been characterized. For instance, the dinuclear complex (NH₄)₄[Fe₂(Hcit)(cit)]·3H₂O features an octahedral iron center with two distinct citrate coordination modes. regulations.gov X-ray diffraction has also elucidated the structures of other polynuclear iron(III) citrate complexes, such as [Fe₂(cit)₂(H₂O)₂]²⁻ and [Fe₂(Hcit)₃]³⁻. researchgate.net

Table 1: Selected Crystallographic Data for Ammonium Iron(III) Citrate Complexes

| Compound | Formula | Crystal System | Space Group |

| Mononuclear Complex sci-hub.ru | (NH₄)₅[Fe(C₆H₄O₇)₂]·2H₂O | Triclinic | P-1 |

| Dinuclear Complex regulations.gov | (NH₄)₄[Fe(Hcit)(cit)]·3H₂O |

Note: Detailed cell parameters and refinement data are available in the cited literature.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Complex Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the transfer of intact complex ions from solution to the gas phase, making it an excellent tool for identifying the various iron-citrate species present in solution. scilit.comresearchgate.net Negative-ion ESI-MS has been successfully used to detect and characterize a range of mononuclear and polynuclear iron-citrate complexes in aqueous solutions. regulations.gov

The technique has been instrumental in correlating the species observed in the solid state by X-ray crystallography with those existing in solution. scilit.com For example, ESI-MS has confirmed the presence of species such as [Fe(cit)₂H₃]²⁻, [Fe(cit)₂H₄]⁻, [Fe₂(cit)₂]²⁻, and [Fe₂(cit)₂H]⁻ in iron-citrate solutions. regulations.gov Furthermore, ESI-MS has revealed the existence of new species in solution that have not yet been crystallized, such as a trinuclear complex. scilit.com

Table 2: Iron-Citrate Species Identified by Negative-Ion ESI-MS regulations.gov

| Species | Calculated m/z | Experimental m/z |

| [Fe(cit)₂H₃]²⁻ | 217.5 | 217.5 |

| [Fe(cit)₂H₄]⁻ | 436.0 | 435.9 |

| [Fe₂(cit)₂]²⁻ | 244.0 | 243.9 |

| [Fe₂(cit)₂H]⁻ | 489.0 | 488.7 |

Nanoscale Structural and Colloidal Characterization

The characterization of ammonium iron(III) citrate at the nanoscale provides critical insights into its structure and behavior. Techniques such as X-ray diffraction, dynamic light scattering, zeta potential measurements, and magnetometry are instrumental in revealing the complexities of this iron-citrate complex.

X-ray diffraction (XRD) is a powerful technique for determining the crystalline structure and size of materials. For ammonium iron(III) citrate, XRD studies have been crucial in understanding its solid-state form. Research has successfully determined the crystal structure of a specific mononuclear, water-soluble iron-citrate complex, namely (NH₄)₅[Fe(C₆H₄O₇)₂]·2H₂O. researchgate.netacs.org In this structure, the iron(III) center is coordinated to two citrate ligands. researchgate.netacs.org Each citrate ligand loses four protons, with the deprotonated hydroxyl group and two of the carboxylate groups ligating to the ferric center. The third carboxylate group forms a salt bridge with an ammonium cation. wikipedia.org

The crystallite size of a material can be estimated from the broadening of XRD peaks using the Scherrer equation. While specific crystallite size data for bulk ammonium iron(III) citrate is not extensively reported, the technique is frequently applied to iron oxide nanoparticles synthesized using ammonium iron(III) citrate as a precursor. sigmaaldrich.com For instance, studies on magnetite nanoparticles have utilized XRD to determine primary particle sizes, which are often in the nanometer range. researchgate.net

| Parameter | Value | Reference |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

| a (Å) | 10.384(2) | researchgate.net |

| b (Å) | 19.992(4) | researchgate.net |

| c (Å) | 11.231(2) | researchgate.net |

| β (deg) | 99.43(3) | researchgate.net |

| Volume (ų) | 2299.8(8) | researchgate.net |

| Z | 4 | researchgate.net |

Table 1: Crystallographic Data for (NH₄)₅[Fe(C₆H₄O₇)₂]·2H₂O

For citrate-coated iron oxide nanoparticles, DLS studies have shown that the hydrodynamic size can be influenced by factors such as pH and the concentration of the citrate stabilizer. researchgate.net These studies provide an indirect understanding of how the citrate ligand can affect the size and aggregation state of iron-containing species in solution. The hydrodynamic diameter of such nanoparticles is often found to be in the range of tens to hundreds of nanometers, indicating the formation of aggregates in dispersion. youtube.com

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion. A high absolute zeta potential value indicates good stability, as the particles will repel each other and resist aggregation.

Direct zeta potential measurements for ammonium iron(III) citrate solutions are not commonly reported. However, studies on citrate-stabilized iron oxide nanoparticles offer valuable insights. The presence of citrate on the surface of these nanoparticles typically imparts a negative surface charge, leading to negative zeta potential values. mdpi.com The magnitude of the zeta potential is dependent on the pH of the solution. mdpi.com For instance, at a neutral pH of 7, citrate-coated superparamagnetic iron oxide nanoparticles have been reported to exhibit a negative zeta potential of -30 mV, which contributes to their colloidal stability. mdpi.com This negative charge arises from the deprotonation of the carboxyl groups of the citrate molecules adsorbed on the nanoparticle surface. mdpi.com

| System | pH | Zeta Potential (mV) | Reference |

| Citrate-coated Fe₃O₄ Nanoparticles | 7 | -30 | mdpi.com |

| Citrate-coated Fe₃O₄ Nanoparticles | 2 | ~ -10 | researchgate.net |

Table 2: Zeta Potential of Citrate-Coated Iron Oxide Nanoparticles at Different pH Values

The magnetic properties of ammonium iron(III) citrate are primarily dictated by the presence of the iron(III) ion. Iron(III) is a d⁵ ion, which, in a high-spin octahedral complex, possesses five unpaired electrons. This configuration results in paramagnetic behavior, where the material is weakly attracted to an external magnetic field. The use of ferric ammonium citrate as a positive contrast agent in magnetic resonance imaging (MRI) is a direct application of its paramagnetic properties. nih.gov

| Compound | Temperature (K) | χₘT (cm³·K·mol⁻¹) | Magnetic Behavior | Reference |

| [Fe(C₈-pap)₂]ClO₄ | 5 - 400 | ~1.64 - 3.89 | High-spin | mdpi.com |

| [Fe(C₁₂-pap)₂]ClO₄ | 5 - 400 | ~2.54 - 4.00 | High-spin | mdpi.com |

| [Fe(C₁₄-pap)₂]ClO₄ | 5 - 400 | ~4.01 - 4.21 | Weak ferromagnetic interactions | mdpi.com |

Table 3: Magnetic Properties of Selected Iron(III) Complexes

Chemical Reactivity, Redox Behavior, and Chelation Mechanisms

Ferric Ion Release and Reactivity in Solution

Upon dissolution in water, ammonium (B1175870) iron(III) citrate (B86180) releases ferric ions complexed with citrate. patsnap.com The citrate ligand solubilizes the ferric ion, preventing its precipitation as ferric hydroxide (B78521), especially at neutral pH. wikipedia.orgwikipedia.org The resulting solution contains various iron-citrate species whose distribution is highly dependent on pH and the iron-to-citrate molar ratio. kcl.ac.uknih.gov The reactivity of the complex is largely defined by the availability of this chelated iron.

Studies have shown that even in the absence of external reducing agents, a solution of ferric citrate can undergo a slow auto-reduction over several hours, leading to the formation of ferrous ions (Fe²⁺). nih.gov This process can initiate Fenton-like chemistry, where the newly formed ferrous ions react with hydrogen peroxide to generate highly reactive hydroxyl radicals. nih.gov This inherent reactivity underscores the dynamic nature of the iron-citrate complex in solution.

Oxidation-Reduction Chemistry of Iron(III)-Citrate

The iron center in the iron-citrate complex is redox-active and can participate in a variety of electron transfer reactions. The standard redox potential for the Fe(III)-citrate/Fe(II)-citrate couple is reported to be in the range of -0.03 V to +0.01 V, indicating its capacity to engage in biological and chemical redox processes. nih.govresearchgate.netresearchgate.net

Iron(III)-carboxylate complexes are known to absorb light, which can induce an intramolecular, ligand-to-metal charge transfer (LMCT). copernicus.orgrsc.org This photochemical process involves the transfer of an electron from a carboxylate ligand to the Fe(III) center, resulting in its reduction to Fe(II) and the oxidation of the ligand. copernicus.orgrsc.org This photoreduction is a key step in the environmental cycling of iron and the degradation of organic acids. The reaction sequence involves the formation of an excited-state complex which then decomposes to Fe²⁺ and a radical derived from the citrate molecule. rsc.org

Iron-citrate complexes can undergo redox cycling, a process critical to their role in various chemical and biological systems. In the presence of reducing agents like ascorbate (B8700270), Fe(III)-citrate is reduced to Fe(II)-citrate. nih.govresearchgate.net The reaction begins with the rapid formation of a mixed complex involving iron, citrate, and ascorbate, followed by a slower reduction to the Fe(II)-citrate form, with a reported rate constant of approximately 3 M⁻¹s⁻¹. nih.govresearchgate.netacs.org

This newly generated Fe(II) can then react with oxidants such as hydrogen peroxide (H₂O₂) in a Fenton-like reaction to produce hydroxyl radicals. researchgate.netacs.org The iron is re-oxidized to Fe(III), completing the cycle. copernicus.org This ongoing redox cycling allows a small amount of iron to catalyze the continuous production of reactive oxygen species, a process that is enhanced under aerobic conditions. researchgate.netacs.orgresearchgate.net The efficiency of this cycling is influenced by the availability of oxygen and the presence of radical scavengers. acs.org

| Iron-Citrate Species | Condition | Redox Potential (E) vs. NHE | Source |

|---|---|---|---|

| General (Fe³⁺-cit/Fe²⁺-cit) | pH 7.4, 1:1000 Fe:citrate ratio | -0.03 V to +0.01 V | nih.govresearchgate.netresearchgate.net |

| Iron(III)-monocitrate (1:1) | pH 5.5 | ~ +0.1 V | nih.gov |

| Iron(III)-dicitrate complexes | pH 5.5 | ~ -0.1 V | nih.gov |

| Polynuclear iron(III)-citrate | pH 5.5 | -0.28 V | nih.gov |

Chelation Properties and Ligand Interactions

The interaction between iron and citric acid is a complex example of chelation, where a single ligand binds to a central metal ion at multiple points. The resulting structure and stability are highly sensitive to the surrounding chemical environment.

Citric acid is a polydentate ligand, meaning it can bind to a metal ion through more than one of its functional groups. thinkdochemicals.comnih.gov It has three carboxyl groups and one hydroxyl group, all of which can participate in coordination with the iron ion. wikipedia.org Research indicates that the coordination mode of citrate varies with the oxidation state of the iron. With ferric iron (Fe³⁺), citrate typically acts as a bidentate ligand, coordinating through two of its carboxylate groups. nih.govmdpi.com In contrast, with ferrous iron (Fe²⁺), it behaves as a tridentate ligand, involving two carboxylate groups and the central hydroxyl group. nih.govmdpi.com X-ray crystallography data confirms that the deprotonated alcohol function of citrate is involved in Fe(III) coordination. kcl.ac.uknih.govrsc.orgresearchgate.net

The speciation of iron-citrate complexes in an aqueous solution is profoundly influenced by both the pH and the molar ratio of iron to citrate. kcl.ac.uknih.govrsc.org The protonation state of citric acid's functional groups changes with pH, which in turn affects its ability to coordinate with iron. acs.orgnih.gov

Effect of pH: At lower pH values, oligomeric (polynuclear) species, such as dinuclear and trinuclear complexes, are more prevalent. kcl.ac.ukrsc.orgresearchgate.net As the pH increases towards neutral, the coordination ability of citrate is enhanced due to deprotonation, favoring the formation of mononuclear (single iron ion) complexes. nih.gov

Effect of Molar Ratio: When the iron-to-citrate ratio is high (e.g., 1:1), polynuclear structures tend to form to satisfy the coordination needs of the Fe³⁺ ions. nih.gov Conversely, when citrate is in large excess (e.g., 1:50 or 1:100), mononuclear complexes, particularly the fully coordinated monoiron dicitrate species [Fe(Cit)₂]⁵⁻, become dominant. nih.govrsc.orgresearchgate.net

This complex, pH-dependent equilibrium dictates the stability and reactivity of iron in a citrate-rich environment. The stability constants for various protonated and non-protonated iron-citrate species have been determined through spectrophotometric and electrochemical methods. nih.gov

| Parameter | Value | Source |

|---|---|---|

| pKa₁ (Carboxylic) | 3.13 | acs.orgnih.gov |

| pKa₂ (Carboxylic) | 4.76 | acs.orgnih.gov |

| pKa₃ (Carboxylic) | 6.40 | acs.orgnih.gov |

| pKa₄ (Hydroxyl) | ~14.4 | acs.orgnih.gov |

| logβ (FeLH) | 25.69 | nih.gov |

| logβ (FeL₂H₂³⁻) | 48.06 | nih.gov |

| logβ (FeL₂H⁴⁻) | 44.60 | nih.gov |

| logβ (FeL₂⁵⁻) | 38.85 | nih.gov |

Chelation in Preventing Precipitation and Modifying Reactivity

The chelation of iron by citrate in ammonium iron(III) citrate is a critical aspect of its chemistry, profoundly influencing its solubility and reactivity. This section delves into the mechanisms by which citrate's chelating action prevents the precipitation of iron and modifies its chemical behavior.

The interaction between ferric ions (Fe³⁺) and citrate is complex, leading to the formation of various soluble species. The specific nature of these complexes is highly dependent on factors such as the pH of the solution and the molar ratio of iron to citrate. Research has identified the formation of mononuclear, binuclear, and polynuclear iron-citrate complexes in aqueous solutions. nih.govresearchgate.net

The ability of citrate to prevent the precipitation of ferric hydroxide is a key attribute. In aqueous solutions, free ferric ions are prone to hydrolysis, a process that leads to the formation of insoluble ferric hydroxide, especially at neutral or higher pH levels. Citric acid, however, effectively sequesters the Fe³⁺ ions, forming stable, water-soluble complexes that resist hydrolysis and subsequent precipitation. regulations.govgoogle.com This property is crucial in various applications where maintaining iron in a soluble and bioavailable form is essential. The coordination of citrate with iron occurs through its carboxylate and hydroxyl groups, creating a stable ring-like structure around the metal ion. researchgate.net This chelation effectively shields the iron ion from forming the extended lattice structure of insoluble iron hydroxides.

The chelation by citrate also significantly modifies the redox potential of the iron. The standard redox potential of the aqueous Fe³⁺/Fe²⁺ couple is approximately +0.77 V. However, when chelated by citrate, this potential is considerably lowered. Studies have reported the redox potential for the (Fe³⁺–citrate/Fe²⁺–citrate) couple to be in the range of -0.03 V to +0.01 V versus the normal hydrogen electrode (NHE). scilit.com This alteration in redox potential has profound implications for the reactivity of the iron, making the reduction of Fe³⁺ to Fe²⁺ more favorable under certain conditions.

The following data tables summarize key parameters related to the stability and redox behavior of iron-citrate complexes.

Table 1: Conditional Stability Constants (log β') for Ferric-Citrate Complexes at Varying pH

| pH | Fe(H₂Cit)⁺ | Fe(HCit) | Fe(Cit)⁻ | Fe(OH)Cit²⁻ |

| 2.5 | 4.8 | 8.5 | 11.5 | 3.5 |

| 3.0 | 4.3 | 8.5 | 12.0 | 4.0 |

| 3.5 | 3.8 | 8.5 | 12.5 | 4.5 |

| 4.0 | 3.3 | 8.5 | 13.0 | 5.0 |

| 4.5 | 2.8 | 8.5 | 13.5 | 5.5 |

| 5.0 | 2.3 | 8.5 | 14.0 | 6.0 |

Data adapted from research on the electrodeposition of Fe-Ni alloys from a citrate bath. researchgate.net The table showcases how the stability of different ferric-citrate complexes is influenced by pH.

Table 2: Redox Potentials of Iron Species

| Redox Couple | Standard Potential (E°) vs. NHE (V) |

| Fe³⁺(aq) + e⁻ ⇌ Fe²⁺(aq) | +0.77 |

| Fe³⁺–citrate + e⁻ ⇌ Fe²⁺–citrate | -0.03 to +0.01 scilit.com |

This table clearly illustrates the significant impact of citrate chelation on the redox potential of iron, shifting it to a much lower value.

Photochemistry and Photo Induced Phenomena

Photoreduction Mechanisms of Ferric Ions

The primary photochemical event upon irradiation of ammonium (B1175870) iron(III) citrate (B86180) is the reduction of the ferric (Fe³⁺) ion to the ferrous (Fe²⁺) state. acs.org This transformation is driven by the energy absorbed from light and is facilitated by the citrate ligand, which acts as the electron donor. acs.org

The photoreduction of the ferric ion in the iron-citrate complex is initiated by a process known as Ligand-to-Metal Charge Transfer (LMCT). copernicus.orgnih.gov Iron(III)-carboxylate complexes are known to be photoactive, absorbing light in the UV-visible range (up to 500 nm). rsc.org This absorption of a photon excites the complex, causing an electron to transfer from a high-energy orbital of the citrate ligand to a lower-energy, unoccupied orbital of the Fe(III) center. rsc.orgthieme-connect.de This process can be represented as an internal oxidation-reduction event, forming a transient excited state. nih.govrsc.org This excited radical complex is short-lived, with a lifetime on the order of milliseconds, after which it decomposes, resulting in a reduced iron center (Fe²⁺) and an oxidized citrate radical. rsc.org

The general sequence of the LMCT process in an iron(III)-carboxylate complex can be summarized as follows:

Excitation: A photon is absorbed by the complex. rsc.org

Charge Transfer: An electron is transferred from the ligand to the metal. rsc.org

Decomposition: The resulting unstable radical complex breaks down into Fe(II) and a ligand radical. rsc.org

Citric acid is classified as an alpha-hydroxy acid, meaning it has a hydroxyl (-OH) group attached to the carbon atom adjacent to a carboxyl (-COOH) group. This specific structural feature is crucial to the subsequent reactions following the initial LMCT event. acs.org The presence of the alpha-hydroxyl group facilitates the oxidative decarboxylation of the citrate ligand. researchgate.net

Photoactivity of Iron-Citrate Complexes

The initial photoreduction of iron is just the first step in a series of reactions, especially when oxygen is present. This continued reactivity is a defining characteristic of the iron-citrate system's photoactivity.

In the presence of oxygen, the photochemically generated Fe(II) can be reoxidized back to Fe(III). copernicus.orgnih.gov This reoxidation is a critical step that closes a photocatalytic cycle, allowing a single iron ion to facilitate the degradation of multiple organic molecules. copernicus.orgnih.gov The process generates various reactive oxygen species (ROS), including superoxide (B77818) (O₂⁻), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (•OH), through reactions like the Fenton reaction. copernicus.orgrsc.org

| Reaction Step | Description | General Equation |

|---|---|---|

| Photoreduction (LMCT) | Light absorption leads to the reduction of Fe(III) to Fe(II) and the formation of a citrate radical. | [Fe³⁺-Citrate] + hν → [Fe²⁺-Citrate•] → Fe²⁺ + Citrate• |

| Decarboxylation | The citrate radical loses a molecule of carbon dioxide. | Citrate• → Alkyl Radical + CO₂ |

| Fe(II) Reoxidation | In the presence of oxygen, Fe(II) is oxidized back to Fe(III), initiating the formation of Reactive Oxygen Species (ROS). | Fe²⁺ + O₂ → Fe³⁺ + O₂⁻• |

| ROS Formation (Fenton Chemistry) | Fe(II) reacts with hydrogen peroxide to produce highly reactive hydroxyl radicals. | Fe²⁺ + H₂O₂ → Fe³⁺ + OH⁻ + •OH |

Ammonium iron(III) citrate exists in two main forms: a green variety and a brown (or reddish-brown) variety. bioiron.orgprojectblue.sgchemicalbook.com These isomers have different chemical compositions and, importantly, different sensitivities to light. projectblue.sgchemicalbook.com

The green form is generally considered to be more photosensitive than the brown form. tscpl.orgprojectblue.sg Some sources suggest the green isomer exhibits a threefold increase in reactivity to UV light compared to its brown counterpart. projectblue.sg This enhanced photosensitivity is attributed to differences in their composition. The green form contains a higher percentage of citric acid and a lower percentage of iron and ammonia (B1221849) compared to the brown form. bioiron.orgprojectblue.sg The solid of the brown form is typically obtained from an alkaline solution, while the green form precipitates from an acidic solution, which influences the final complex structure. bioiron.org

| Component | Green Form (% by weight) | Brown Form (% by weight) |

|---|---|---|

| Iron (Fe) | 14.5 - 16.0 projectblue.sgchemicalbook.com | 16.5 - 18.5 projectblue.sgchemicalbook.com |

| Ammonia (NH₃) | ~7.5 projectblue.sgchemicalbook.com | ~9.0 bioiron.orgchemicalbook.com |

| Citric Acid | ~75 projectblue.sgchemicalbook.com | ~65 bioiron.orgprojectblue.sg |

This difference in light sensitivity is critical for applications like cyanotype photography, where the green form is preferred for its higher reactivity. tscpl.orgceramic-glazes.com

Applications in Photochemical Processes

The light-sensitive nature of ammonium iron(III) citrate is the basis for its use in several photochemical applications.

The most historically significant application is in the cyanotype photographic process, also known as blueprinting, invented by Sir John Herschel in 1842. ceramic-glazes.comacs.org In this process, paper is coated with a sensitizer (B1316253) solution containing ammonium iron(III) citrate and potassium ferricyanide (B76249). acs.orgpatsnap.com When exposed to UV light, the ferric ions in the citrate complex are reduced to ferrous ions. acs.orgpatsnap.com The paper is then washed, and the newly formed ferrous ions react with the potassium ferricyanide to create the insoluble, intensely blue pigment known as Prussian blue. acs.orgpatsnap.com The unexposed areas remain water-soluble and are washed away, leaving a stable white image on a blue background. acs.org

Beyond photography, ammonium iron(III) citrate serves as a crucial model system in atmospheric chemistry research . nih.gov Scientists use it as a proxy to study the photochemical degradation of organic aerosols, which play a significant role in air quality and climate. copernicus.orgnih.gov Its ability to initiate photooxidation provides a simplified, controllable system for investigating the complex chemical processes that occur in the atmosphere. copernicus.org Additionally, due to its photoreductive properties, it can be used as a reducing agent for salts of less active metals, such as gold and silver. wikipedia.org

Fundamental Photochemical Reactions in Material Science (e.g., photographic processes)

The most historically significant application of ammonium ferric citrate's photochemical properties is in the cyanotype photographic process, invented by Sir John Herschel in 1842. ceramic-glazes.comacs.org This non-silver-based technique produces a characteristic cyan-blue print and was widely used for reproducing technical drawings, known as blueprints. ceramic-glazes.comacs.org

The process begins by coating a substrate, such as paper or cloth, with an aqueous solution containing both ammonium ferric citrate and potassium ferricyanide. ceramic-glazes.comharvard.edu Upon exposure to UV light, the following photochemical reaction is initiated:

Photoreduction of Iron: The citrate ligand absorbs a photon, which energizes an electron transfer to the ferric (Fe³⁺) ion. This reduces the iron to its ferrous (Fe²⁺) state. acs.orgslyka.net The citrate itself is oxidized in the process, eventually forming products such as acetone (B3395972) dicarboxylate and carbon dioxide. acs.org

Formation of Prussian Blue: The newly generated ferrous (Fe²⁺) ions react immediately with the potassium ferricyanide (K₃[Fe(CN)₆]) present in the coating. slyka.netceramic-glazes.com This reaction forms an insoluble, intensely colored pigment called ferric ferrocyanide, more commonly known as Prussian blue (Fe₄[Fe(CN)₆]₃). patsnap.comslyka.netacs.org

The insoluble Prussian blue pigment becomes physically trapped within the fibers of the paper or cloth in the areas exposed to light. slyka.net The unexposed, and therefore unreacted, water-soluble ammonium ferric citrate and potassium ferricyanide are then washed away with water, leaving a stable, negative image of the original object or negative. harvard.edu The result is a white image on a distinct Prussian blue background. acs.org

The efficiency of the cyanotype process is dependent on factors such as the intensity of the UV light source, the pH of the sensitizer solution, and the relative concentrations of the reactants. acs.orgscienceutsav.com

Table 1: Key Components in the Cyanotype Process

| Component | Chemical Name/Formula | Role |

| Ammonium Ferric Citrate | (NH₄)₅[Fe(C₆H₄O₇)₂] | Photosensitizer; provides the Fe³⁺ source that is photoreduced to Fe²⁺. acs.orgceramic-glazes.com |

| Potassium Ferricyanide | K₃[Fe(CN)₆] | Reacts with photogenerated Fe²⁺ to form the final pigment. patsnap.comceramic-glazes.com |

| Prussian Blue | Ferric Ferrocyanide (Fe₄[Fe(CN)₆]₃) | The stable, insoluble blue pigment that forms the final image. slyka.netacs.org |

| Ultraviolet (UV) Light | - | Energy source that initiates the photoreduction of Fe³⁺. acs.orgceramic-glazes.com |

Catalytic Effects in Photodegradation Reactions (e.g., environmental pollutants)

The light-induced reduction of Fe³⁺ to Fe²⁺ in the ammonium ferric citrate complex is also harnessed for environmental applications, specifically in advanced oxidation processes for water treatment. This process, known as a modified or photo-Fenton-like reaction, utilizes the iron complex as a photocatalyst to generate highly reactive hydroxyl radicals (•OH). copernicus.org These radicals are powerful oxidizing agents capable of breaking down a wide range of persistent organic pollutants into simpler, less harmful substances. copernicus.orgnih.gov

The catalytic cycle in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂) proceeds as follows:

Photoreduction of Fe³⁺: As in the cyanotype process, UV or solar irradiation of the Fe(III)-citrate complex reduces it to Fe(II). copernicus.orgscielo.br

Fenton Reaction: The photogenerated Fe²⁺ reacts with hydrogen peroxide to produce hydroxyl radicals (•OH) and regenerates the Fe³⁺ ion. copernicus.org

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

Catalytic Loop: The regenerated Fe³⁺-citrate complex can absorb another photon, repeating the cycle and ensuring a sustained production of hydroxyl radicals to degrade contaminants. copernicus.org

A key advantage of using ammonium ferric citrate is its high solubility and stability at near-neutral pH values (pH 5-7). scielo.brresearchgate.net This overcomes a major limitation of the traditional Fenton process, which requires acidic conditions (pH 2.5-3.0) to keep iron ions in solution, thus avoiding the need for significant pH adjustment of wastewater before and after treatment. scielo.br

Research has demonstrated the effectiveness of the solar photo-Fenton process using ammonium ferric citrate for the degradation of various environmental pollutants.

Table 2: Research Findings on Pollutant Photodegradation using Ammonium Ferric Citrate

| Pollutant | Pollutant Type | Research Summary | Reference |

| Diclofenac (B195802) (DCF) | Pharmaceutical | The use of ammonium ferric citrate allowed for the effective degradation of DCF under solar irradiation at pH values between 5 and 7. Significant mineralization (77% Total Organic Carbon removal) was achieved at pH 7. | scielo.brresearchgate.net |

| m-Cresol (B1676322) (3-methylphenol) | Phenolic Compound | Fe(III)-citrate complexes were shown to induce the photodegradation of m-cresol upon irradiation. The primary degradation pathway was identified as an attack by hydroxyl radicals. | researchgate.net |

| Various Organics | General Organic Aerosols | The photochemistry of iron(III) citrate plays a significant role in aerosol aging. It initiates radical chemistry that leads to the production of •OH and HO₂, contributing to the continual breakdown of organic particle mass. | copernicus.org |

Coordination Chemistry and Metal Ligand Interactions

Characterization of Complex Salt Structures

The structure of ammonium (B1175870) ferric citrate (B86180) is not definitively defined, existing as a complex salt. fao.org However, X-ray crystallography has provided valuable insights into its coordination. In the crystalline structure of one form, [NH₄]₅[Fe(C₆H₄O₇)₂]·2H₂O, the iron(III) ion is octahedrally coordinated to two tetraionized citrate ligands. wikipedia.orgsci-hub.ru Each citrate ligand has lost four protons, and the deprotonated hydroxyl group along with two of the carboxylate groups bind to the central ferric ion. wikipedia.org The third carboxylate group on each citrate ligand then interacts with the ammonium ions. wikipedia.org

The interaction between iron and citrate is influenced by pH. Ferric iron can form a bidentate complex with citric acid, specifically [Fe(III)(OH)₂ cit]²⁻, where two carboxylic acid groups are involved. asm.orgnih.gov In contrast, ferrous iron (Fe²⁺) can form a tridentate complex, [Fe(II) cit]⁻, which involves two carboxylic acid groups and the hydroxyl group of the citrate. asm.orgnih.gov

Interactive Table: Structural Characteristics of Iron-Citrate Complexes

| Complex | Iron Oxidation State | Coordination | Ligand Groups Involved |

| [Fe(III)(OH)₂ cit]²⁻ | +3 | Bidentate | Two carboxylic acid groups asm.orgnih.gov |

| [Fe(II) cit]⁻ | +2 | Tridentate | Two carboxylic acid groups and the hydroxyl group asm.orgnih.gov |

| [NH₄]₅[Fe(C₆H₄O₇)₂]·2H₂O | +3 | Octahedral | Two tetraionized citrate ligands wikipedia.orgsci-hub.ru |

Coordination with Other Transition Metals and Ligands

Citrate's ability to chelate extends beyond iron to a variety of other transition metals. osti.gov The coordination mode of the citrate ion is dependent on its ionization state. acs.org For instance, triionized citrate can act as a tridentate chelate with Fe(II), coordinating through the protonated hydroxyl group, the central carboxyl group, and one terminal carboxyl group. acs.org

Studies have explored the formation of heterometallic citrate complexes. For example, cobalt(II) and cadmium(II) have been shown to form coordination polymers with citrate and potassium ions. researchgate.net In these structures, the citrate ligand coordinates to the transition metal ions in a polydentate fashion. researchgate.net The coordination environment of the metal center is a key determinant of the resulting structure; for example, Mg²⁺ and Mn²⁺ in citrate complexes tend to adopt an octahedral geometry, while Zn²⁺ favors a distorted tetrahedral geometry and Cu²⁺ a square planar geometry. rsc.org

Speciation Studies of Iron(III) Citrate in Aqueous Solutions

The speciation of iron(III) citrate in aqueous solutions is complex and highly dependent on factors such as pH and the molar ratio of iron to citrate. rsc.orgresearchgate.net Various techniques, including voltammetry, spectrophotometry, mass spectrometry, and EPR spectroscopy, have been employed to investigate the different species present under various conditions. rsc.orgresearchgate.netsigmaaldrich.com

At a neutral pH, the predominant species can include a monoiron dicitrate complex and both dinuclear and trinuclear oligomeric complexes. rsc.orgresearchgate.net The relative concentrations of these species are dictated by the pH and the iron-to-citrate ratio. rsc.orgresearchgate.net For example, an excess of citrate tends to favor the formation of mononuclear species like [Fe(Cit)₂]⁵⁻. rsc.orgscienceforecastoa.com

Voltammetric studies have identified several distinct redox processes corresponding to different iron(III)-citrate species. nih.gov These include the reduction of monocitrate species, various forms of dicitrate complexes, polynuclear complexes, and hydroxylated citrate species at different pH values. nih.gov

Interactive Table: Spectrally Active Iron(III)-Citrate Species and their Stability Constants

| Species | Log β |

| FeLH | 25.69 sigmaaldrich.comnih.gov |

| FeL₂(H)₂(³⁻) | 48.06 sigmaaldrich.comnih.gov |

| FeL₂(H)(⁴⁻) | 44.60 sigmaaldrich.comnih.gov |

| FeL₂(⁵⁻) | 38.85 sigmaaldrich.comnih.gov |

Data from voltammetric and spectrophotometric studies at θ=25°C, I(c)=0.7 mol L⁻¹. sigmaaldrich.comnih.gov

Formation of Polynuclear Iron-Citrate Clusters

Under certain conditions, particularly at a 1:1 iron-to-citrate molar ratio, the formation of polynuclear iron-citrate structures is favored. nih.gov This is driven by the need to saturate the coordination sphere of the Fe³⁺ ion with citrate. nih.gov Mössbauer and EPR spectroscopy studies suggest that at this ratio, a trinuclear structure is likely the predominant form. nih.govresearchgate.net

The formation of these polynuclear clusters is relatively insensitive to changes in pH and iron concentration within certain ranges. nih.gov Even the addition of organic solvents with a high coordination ability for Fe³⁺ does not significantly disrupt these stable polynuclear structures. nih.gov

Research has also identified the crystallization of various polynuclear complexes under acidic conditions, including dinuclear complexes like [Fe₂(Cit)₂(H₂O)₂]²⁻ and a nonairon complex, [Fe₉O(Cit)₈(H₂O)₃]⁷⁻. rsc.org The formation of these different oligomeric species is highly dependent on the solution's pH and the iron-to-citric acid molar ratio. rsc.orgresearchgate.net

Advanced Analytical Methodologies

Chromatographic Techniques

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone for the analysis of ammonium (B1175870) ferric citrate (B86180). It allows for the separation and quantification of the citrate component and can be adapted to handle the complex nature of the iron salt.

High-Performance Liquid Chromatography (HPLC) for Quantitative Determination

Reverse-phase (RP) HPLC is a common and effective method for the quantitative determination of ammonium ferric citrate. sielc.comsielc.com This technique typically employs a C18 or a specialized reverse-phase column with low silanol (B1196071) activity, such as Newcrom R1. sielc.comsielc.com The mobile phase is generally a mixture of acetonitrile (B52724) (MeCN) and water, with an acid modifier like phosphoric acid or formic acid. sielc.comsielc.com For applications requiring Mass Spectrometric (MS) detection, formic acid is preferred over phosphoric acid as it is more volatile. sielc.com The use of smaller particle size columns (e.g., 3 µm) can facilitate faster analysis times, characteristic of Ultra-High-Performance Liquid Chromatography (UPLC) applications. sielc.com This HPLC method is scalable and can be used for isolating impurities in preparative separation and is also suitable for pharmacokinetic studies. sielc.com

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.comsielc.com |

| Column | Newcrom R1 (special reverse-phase with low silanol activity) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid (or Formic Acid for MS compatibility) | sielc.comsielc.com |

| Detection | UV-Vis | sielc.com |

Impact of Complexing Agents (e.g., EDTA) on Chromatographic Separation

Complexing agents, such as ethylenediaminetetraacetic acid (EDTA) and nitrilotriacetic acid, have a significant impact on the chromatographic separation of ammonium ferric citrate. cabidigitallibrary.org When analyzing the compound, especially in complex matrices like salt, the presence of iron can interfere with the analysis of citrate. The addition of an EDTA solution helps to fully chelate the ferric ions. cabidigitallibrary.orgwikipedia.org This chelation prevents the iron from interacting with the stationary phase and other components, which in turn affects the peak shape and retention of the citrate. cabidigitallibrary.org For instance, a method was developed where the sample was dissolved and heated with an EDTA solution to ensure complete complexation of the ferric ions before HPLC analysis. cabidigitallibrary.org This approach, using a mobile phase of potassium dihydrogen phosphate (B84403) and methanol (B129727) at a pH of 2.6, allowed for the successful determination of ammonium ferric citrate while avoiding interference from other iron species. cabidigitallibrary.org The formation of the iron-EDTA complex can be analyzed using mixed-mode chromatography, which retains the complex for quantification. sielc.com

Spectrophotometric and Colorimetric Assays

Spectrophotometric and colorimetric assays are widely used for the determination of the iron content in ammonium ferric citrate. These methods are based on the reaction of iron with a chromogenic agent to form a colored complex, the absorbance of which is proportional to the iron concentration.

Detection of Iron Oxidation States

Ammonium ferric citrate primarily contains iron in the ferric (Fe³⁺) state. fao.org However, analytical methods must often account for the potential presence of ferrous (Fe²⁺) ions. Spectrophotometric methods can be used to determine the concentration of both oxidation states. A common approach involves using a reagent that selectively reacts with one oxidation state. For example, 1,10-phenanthroline (B135089) forms an intensely colored complex with Fe²⁺. colostate.educarleton.ca To determine the total iron content, any Fe³⁺ present in the sample must first be reduced to Fe²⁺ using a reducing agent like hydroquinone (B1673460) or hydroxylamine (B1172632) hydrochloride. colostate.edutruman.edu The absorbance of the Fe²⁺-phenanthroline complex is then measured. The Fe³⁺ concentration can be determined by subtracting the initially measured Fe²⁺ concentration from the total iron concentration. The pH of the solution is a critical parameter and is often adjusted to a range of 3 to 4 for this reaction. colostate.edu

Quantitative Spectrophotometric Analysis

For the quantitative analysis of the total iron content in ammonium ferric citrate, various spectrophotometric methods are available. One established method involves dissolving the sample in acid and reacting it with potassium iodide. The liberated iodine is then titrated with sodium thiosulfate (B1220275), which is a classic titrimetric method but relies on a color change to determine the endpoint. fao.orgpharmacopeia.cn

More direct spectrophotometric methods involve the use of color-forming reagents. For instance, a method for detecting ferric ammonium citrate in edible salt uses sulfosalicylic acid as a chromogenic agent. google.com The sample is treated to form a colored complex, and the absorbance is measured at a specific wavelength, such as 360 nm. google.com Another method for determining the content in table salt uses 1,10-phenanthroline at a maximum absorption wavelength of 510 nm after reducing the iron to the ferrous state with ascorbic acid. google.com The Beer-Lambert law is applied to a calibration curve of standard iron solutions to determine the concentration in the unknown sample. carleton.ca

| Parameter | Condition | Reference |

|---|---|---|

| Reagent | 1,10-Phenanthroline (for Fe²⁺) | colostate.educarleton.ca |

| Reducing Agent (for total iron) | Hydroquinone or Hydroxylamine hydrochloride | colostate.edutruman.edu |

| Wavelength (1,10-Phenanthroline) | 508 nm - 510 nm | colostate.edugoogle.com |

| Reagent | Sulfosalicylic acid | google.com |

| Wavelength (Sulfosalicylic acid) | 360 nm | google.com |

Electrochemical and Impedance-Based Sensing

Electrochemical and impedance-based sensing techniques offer alternative and often highly sensitive methods for the analysis of components related to ammonium ferric citrate.

The Electrical Cell-Substrate Impedance Sensing (ECIS) technique has been utilized to monitor the cellular effects of ferric ammonium citrate (FAC). mdpi.comresearchgate.net This method measures the change in impedance of a cell-covered electrode. mdpi.com When cells are exposed to a substance like FAC, changes in cell status, such as adherence and proliferation, alter the electrical impedance, which can be measured in real-time. mdpi.com Studies have shown that FAC induces changes in cellular impedance, and the sensitivity of this detection is dependent on the design of the sensor electrodes. mdpi.comresearchgate.net An electrical equivalent circuit can be used to model the changes in the dielectric properties of the cells treated with FAC. mdpi.com

For the citrate component, novel citrate-selective electrochemical sensors have been developed. These sensors can be based on modified gold electrodes and have shown high sensitivity and a wide linear range for the determination of citrate. While not directly measuring the ammonium ferric citrate complex, such sensors could be adapted for quantifying the citrate moiety in a sample.

Fluorescence-Based Detection Methods

Fluorescence-based sensing has emerged as a powerful tool for the detection of specific ions and molecules due to its high sensitivity, rapid response, and operational simplicity. nih.gov These methods often involve a fluorophore that exhibits a change in its emission properties upon interaction with the target analyte. For the detection of the components of ammonium ferric citrate, particularly the ferric iron (Fe³⁺) ion, various fluorescence-based strategies have been developed.

Coordination polymers (CPs), including metal-organic frameworks (MOFs), have gained significant attention as versatile platforms for creating fluorescent sensors. tandfonline.com These materials are built from metal ions or clusters connected by organic ligands, forming one-, two-, or three-dimensional structures. bohrium.com By carefully selecting the metal centers and organic linkers, CPs can be designed to have inherent fluorescence and specific recognition sites for target analytes. semanticscholar.org

Several studies have demonstrated the successful synthesis of CPs that act as highly sensitive and selective fluorescent sensors for Fe³⁺ ions. tandfonline.comsemanticscholar.orgfrontiersin.org For instance, two novel Co(II)-based CPs were synthesized using a mixed-ligand approach, which exhibited strong fluorescence. tandfonline.com The introduction of Fe³⁺ ions led to a significant and effective quenching of this fluorescence, indicating their potential for sensing applications. tandfonline.com Similarly, a robust three-dimensional strontium coordination polymer was developed that also functions as a selective fluorescent sensor for Fe³⁺ based on a fluorescence quenching mechanism. semanticscholar.orgresearchgate.net

The general principle involves the CP suspension exhibiting strong fluorescence under UV light. Upon the addition of a solution containing Fe³⁺, the ion interacts with the CP's framework or ligands, leading to a rapid decrease (quenching) of the fluorescence intensity. frontiersin.orgmdpi.com This change is often concentration-dependent, allowing for quantitative analysis. mdpi.com The high porosity and stability of many CPs in aqueous environments make them particularly suitable for detecting metal ions in real-world samples. semanticscholar.orgfrontiersin.org While many studies focus on the Fe³⁺ ion, the development of a Zn(II)-based coordination polymer for the direct fluorescent detection of ammonium ferric citrate has also been reported, underscoring the targeted applicability of these platforms. researchgate.net

Table 2: Examples of Coordination Polymers for Fluorescent Sensing of Fe³⁺

| Coordination Polymer (CP) | Metal Center | Emission Peak (nm) | Quenching Constant (Ksv) (M⁻¹) | Limit of Detection (LOD) | Source |

| [Co₂(HL1)₂(L1)₃(BTC)₂]·3H₂O | Co(II) | 443 | 3.15 × 10⁴ | Not Reported | tandfonline.com |

| [Co₂(L1)₃(HBTC)₂]·4H₂O | Co(II) | 512 | 3.09 × 10⁴ | Not Reported | tandfonline.com |

| Sr₂(tcbpe) | Sr(II) | Blue Emission | 5.02 × 10³ | 0.14 mM | semanticscholar.orgresearchgate.net |

| [Dy(spasds)(H₂O)₂]n | Dy(III) | 392 | 4.84 × 10⁴ | 9.30 × 10⁻⁷ M | mdpi.com |

This table is interactive. It summarizes the performance of different CPs in detecting ferric ions.

A crucial aspect of any sensing platform is its selectivity—the ability to detect the target analyte in the presence of other potentially interfering species. Fluorescent CP-based sensors for Fe³⁺ have demonstrated remarkable selectivity. nih.govresearchgate.net In typical experiments, the fluorescence response of the CP is tested against a panel of different metal ions. Results consistently show that while other ions may cause minor changes, the addition of Fe³⁺ leads to a near-complete quenching of the fluorescence, confirming the high selectivity of the sensor. nih.govresearchgate.net

The mechanisms behind this selective fluorescence quenching are actively investigated. Several processes can be responsible, and they are often elucidated using techniques like UV-Visible (UV-Vis) absorption spectroscopy and theoretical calculations. bohrium.commdpi.com Common mechanisms include:

Competitive Absorption of Energy: The analyte (e.g., Fe³⁺) and the fluorescent ligand of the CP both absorb light at the excitation wavelength. The absorption by the analyte competes with the ligand, reducing the energy transferred to the ligand and thus decreasing its fluorescence emission. This is often referred to as the inner filter effect (IFE). bohrium.commdpi.com

Photoinduced Electron Transfer (PET): Upon excitation, an electron can be transferred from the excited state of the fluorophore to the partially filled d-orbitals of the Fe³⁺ ion. mdpi.com This non-radiative decay pathway effectively quenches the fluorescence.

Coordination Interaction: The strong coordination between the Fe³⁺ ion and the active sites (e.g., nitrogen or oxygen atoms) on the CP's ligands can alter the electronic properties of the fluorophore, leading to fluorescence quenching. frontiersin.org This can sometimes result in aggregation-caused quenching (ACQ). frontiersin.org

For example, in a study of a Dy(III) coordination polymer, the quenching mechanism for Fe³⁺ was attributed to a combination of competitive absorption and photoinduced electron transfer. mdpi.com In another case involving a covalent organic polymer, the strong coordination of Fe(III) ions with the polymer's chelating sites was identified as the primary reason for the quenching effect. frontiersin.org These studies are fundamental to the rational design of new and improved fluorescent sensors for specific analytes like the components of ammonium ferric citrate.

Applications in Advanced Materials Science and Engineering

Precursor in Nanomaterial Synthesis

The ability to control the size, shape, and composition of nanoparticles is paramount in materials science. Ammonium (B1175870) iron(III) citrate (B86180) serves as an effective precursor for creating a range of sophisticated nanoparticles with tailored properties. sigmaaldrich.cnresearchgate.net

Iron Oxide (Fe3O4) Nanoparticle Preparation

Ammonium iron(III) citrate is a valuable precursor for the synthesis of iron oxide (Fe3O4) nanoparticles, also known as magnetite nanoparticles. researchgate.net These nanoparticles are of significant interest due to their superparamagnetic properties, which are essential for applications in data storage, biomedical imaging, and drug delivery. nih.govresearchgate.netyoutube.com

The synthesis process often involves a hydrothermal or solvothermal method where ammonium iron(III) citrate is decomposed under specific temperature and pressure conditions. researchgate.netnih.gov The citrate ion in the precursor plays a dual role: it acts as a reducing agent, converting Fe(III) to the mixed-valence state required for Fe3O4, and also serves as a capping agent, controlling the growth and preventing the agglomeration of the nanoparticles. This results in the formation of uniform and well-dispersed Fe3O4 nanoparticles. arxiv.org

| Synthesis Method | Precursors | Key Features | Resulting Nanoparticle Size |

| Hydrothermal Reduction | Ammonium iron(III) citrate, N2H4·H2O | Leads to isolated particles | ~4 nm researchgate.net |

| Hydrothermal with Urea | Ammonium iron(III) citrate, Urea | Urea decomposes to create an alkaline environment, forming aggregated spheres | ~20 nm particles in ~250 nm spheres researchgate.net |

| Co-precipitation | Fe(II) and Fe(III) salts, Ammonium hydroxide (B78521) | Simple, rapid, and scalable method | Size can be tuned by adjusting pH and reactant concentrations nih.govyoutube.com |

| Solvothermal | Ferric chloride, Sodium acetate, Ethylene (B1197577) glycol | Produces monodisperse and hydrophilic nanoparticles | 200–800 nm, tunable with reaction time nih.gov |

Magnetic-Fluorescent Hybrid Nanoparticles (e.g., Fe3O4-carbon dots)

A significant advancement in nanotechnology is the development of hybrid nanoparticles that combine multiple functionalities in a single entity. Ammonium iron(III) citrate is instrumental in the one-pot hydrothermal synthesis of magnetic-fluorescent hybrid nanoparticles, such as those composed of an iron oxide core and fluorescent carbon dots (CDs). sigmaaldrich.cnresearchgate.net